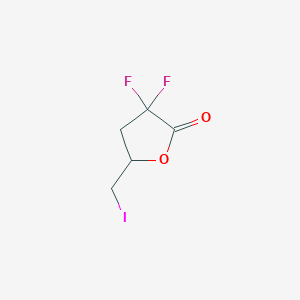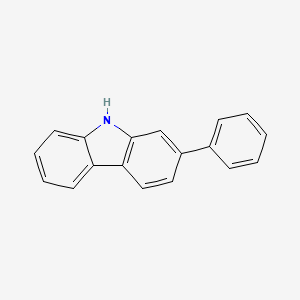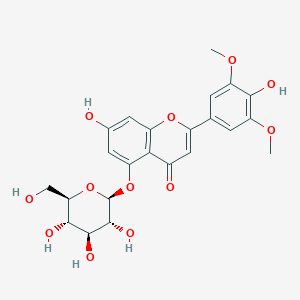![molecular formula C16H16O3 B1422456 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid CAS No. 1258649-85-2](/img/structure/B1422456.png)
2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid
Overview
Description
2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid is a complex organic compound characterized by its aromatic structure and functional groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid typically involves multi-step organic reactions. One common approach is the esterification of 3-methylbenzyl alcohol with 3-hydroxybenzoic acid under acidic conditions. The reaction proceeds via the formation of an ester intermediate, which is then hydrolyzed to yield the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale esterification reactions using catalysts to improve efficiency and yield. The process is optimized to minimize by-products and ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid can undergo various chemical reactions, including:
Oxidation: : The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: : Reduction reactions can convert the compound into its corresponding alcohols or other reduced forms.
Substitution: : Substitution reactions can occur at the aromatic rings, leading to the formation of different derivatives.
Common Reagents and Conditions
Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromic acid (H₂CrO₄).
Reduction: : Reducing agents such as lithium aluminum hydride (LiAlH₄) and hydrogen gas (H₂) are often used.
Substitution: : Substitution reactions typically require strong acids or bases, depending on the desired substitution pattern.
Major Products Formed
Oxidation: : Carboxylic acids, ketones, and aldehydes.
Reduction: : Alcohols and other reduced derivatives.
Substitution: : A variety of substituted aromatic compounds.
Scientific Research Applications
2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex organic molecules.
Biology: : Studied for its potential biological activities, such as antioxidant and anti-inflammatory properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Employed in the development of new materials and chemical processes.
Mechanism of Action
The compound exerts its effects through interactions with specific molecular targets and pathways. For example, it may bind to receptors or enzymes, modulating their activity and leading to biological responses. The exact mechanism of action depends on the specific application and context in which the compound is used.
Comparison with Similar Compounds
2-{3-[(3-Methylphenyl)methoxy]phenyl}acetic acid is unique due to its specific structural features and functional groups. Similar compounds include:
3-Methylbenzyl alcohol: : A related compound with a similar aromatic structure.
3-Hydroxybenzoic acid: : Another compound that can be used in the synthesis of the target molecule.
Other substituted phenylacetic acids: : Compounds with similar core structures but different substituents.
Properties
IUPAC Name |
2-[3-[(3-methylphenyl)methoxy]phenyl]acetic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O3/c1-12-4-2-6-14(8-12)11-19-15-7-3-5-13(9-15)10-16(17)18/h2-9H,10-11H2,1H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IENBZWWZZNLVCT-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)COC2=CC=CC(=C2)CC(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
256.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


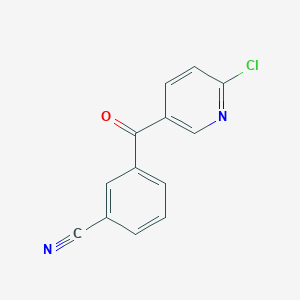
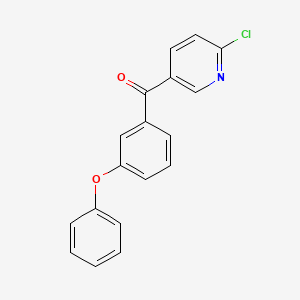
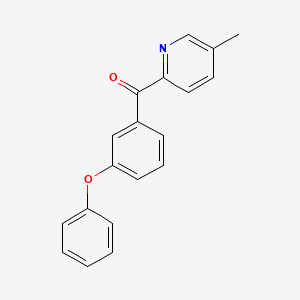

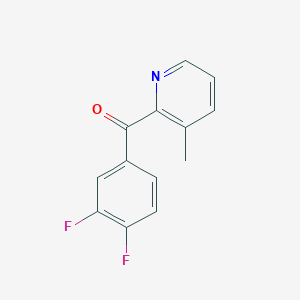
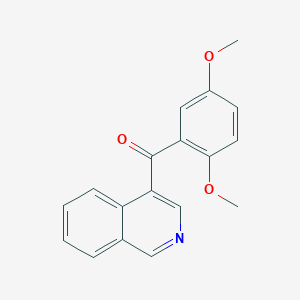

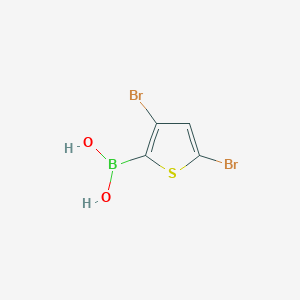

![[(1-ethyl-1H-indazol-3-yl)methyl]amine hydrochloride](/img/structure/B1422387.png)
![1-[(3-{[(diaminomethylidene)amino]methyl}phenyl)methyl]guanidine dihydrochloride](/img/structure/B1422388.png)
